N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide
Description
N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide is a synthetic small molecule characterized by a multifunctional heterocyclic architecture. The compound features:
- 2-Methoxyphenyl backbone: A phenyl ring substituted with a methoxy group at the ortho-position, enhancing electronic modulation and metabolic stability.
- Furan-2-carboxamide core: A furan ring with a carboxamide group at the 2-position, a common pharmacophore in kinase inhibitors and enzyme-targeting agents.
- Pyrazolylmethyl substituent: A 1H-pyrazole ring attached via a methylene spacer to the furan, offering additional steric bulk and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-5-(pyrazol-1-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S/c1-30-20-10-8-18(32(28,29)26-13-4-2-3-5-14-26)15-19(20)24-22(27)21-9-7-17(31-21)16-25-12-6-11-23-25/h6-12,15H,2-5,13-14,16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVULTGUURXYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)NC(=O)C3=CC=C(O3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(Azepane-1-sulfonyl)-2-methoxyphenyl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- Sulfonamide group : Known for various biological activities including antibacterial and enzyme inhibition.
- Furan moiety : A five-membered aromatic ring that contributes to the compound's reactivity.
Antibacterial Properties
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have demonstrated moderate to strong activity against these pathogens, suggesting a potential role for this compound in treating bacterial infections .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It has been associated with the inhibition of acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes. In studies, compounds similar to this compound displayed IC50 values in the low micromolar range against these enzymes, indicating strong inhibitory effects .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell growth and survival. Compounds with furan and pyrazole rings have been implicated in anticancer activity, making this compound a candidate for further investigation in cancer therapy .
The biological activity of this compound can be attributed to:
- Interaction with P2Y receptors : These receptors play a crucial role in neurotransmission and inflammatory responses. Compounds targeting these receptors may help in managing conditions like thrombosis and inflammation .
- Enzyme binding : The sulfonamide group enhances binding affinity to target enzymes, facilitating effective inhibition .
Case Studies
Several studies have investigated compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial activity against Bacillus subtilis with an IC50 of 3.5 µM. |
| Study 2 | Reported significant AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM across various derivatives. |
| Study 3 | Showed potential anticancer effects through apoptosis induction in cultured cancer cell lines. |
Comparison with Similar Compounds
Key Compound from : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Structural Comparison :
Implications :
- The bromo-pyrimidine moiety in introduces electron-withdrawing effects absent in the target compound, which could alter redox stability or target engagement.
Heterocyclic Carboxamide Derivatives
Key Compounds from (Patent Derivatives):
N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide
N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide
Structural Comparison :
Implications :
- The quinoline-pyrimidine scaffold in Patent Compound 1 adds planar aromaticity, contrasting with the non-planar azepane sulfonyl group in the target compound, which may influence membrane permeability.
Discussion of Structural Variations and Bioactivity Potential
Table 1: Hypothetical Property Comparison
*Calculated based on structural formulas.
Key Observations :
- The target compound’s lower molecular weight and LogP compared to and derivatives suggest improved solubility and bioavailability.
- The pyrazolylmethyl group in the target compound may enhance selectivity for enzymes requiring steric bulk (e.g., kinases with large hydrophobic pockets), whereas the piperidinylidene in Patent Compound 1 could favor metal-binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
